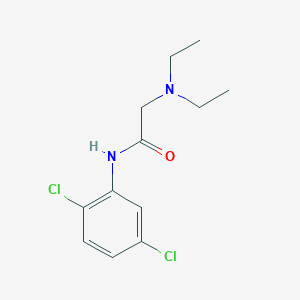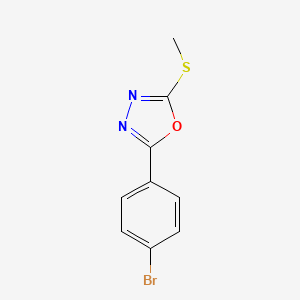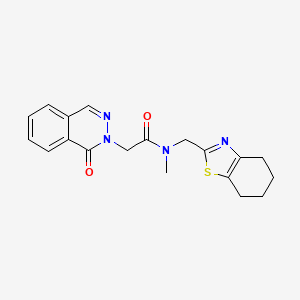
N-1,3-benzodioxol-5-yl-N'-(3,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of urea derivatives often involves reactions between specific urea forms with various reagents to yield novel compounds. For example, ureas have been synthesized through reactions involving thiourea in ethanol in the presence of hydrochloric acid or potassium thiocyanate, demonstrating the versatility of urea compounds in organic synthesis (Konovalova et al., 2020). Another method involves reacting diamines with isocyanates or isothiocyanates, showcasing the adaptability of urea derivatives in chemical synthesis (Haranath et al., 2007).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by their urea backbone and the functional groups attached to it. Crystallography and NMR spectroscopy are common techniques used to analyze these structures, revealing details such as planarity, dihedral angles, and hydrogen bonding networks. For instance, studies have shown how intramolecular hydrogen bonding can stabilize the molecular structure, affecting the compound's reactivity and interactions (Choi et al., 2010).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including cyclization, esterification, and reactions with benzils, leading to a wide range of products with diverse properties. These reactions are influenced by factors such as the nature of the substituents and the reaction conditions. For example, acid-catalyzed reactions of N-(carboxyalkyl)ureas with specific reagents can lead to the formation of compounds with potential anxiolytic effects (Baranov et al., 2011).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting points, and crystallinity, are essential for their practical applications. These properties are determined by the molecular structure and the presence of functional groups. Studies on urea derivatives have explored their crystalline state, revealing insights into the intermolecular forces that govern their physical characteristics (Ośmiałowski et al., 2013).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as reactivity, stability, and functional group interactions, are crucial for their chemical behavior and potential applications. Research has demonstrated that urea derivatives can act as inhibitors, reactants, or catalysts in various chemical reactions, highlighting their versatility in organic chemistry and potential for further exploration (Gladkikh et al., 2021).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-10-3-1-8(5-11(10)16)17-14(19)18-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRMBEYIXOHDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5661383.png)
![3-[(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5661386.png)



![4-fluoro-N-({1-[3-(2-thienyl)propanoyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5661412.png)
![(3S*,4S*)-1-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5661438.png)
![7-(5,6-dimethylpyrimidin-4-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5661446.png)
![3-(benzyloxy)-1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5661447.png)

![5-{[{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5661465.png)

![2-(2-methoxyethyl)-9-(2,4,5-trimethylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661488.png)
